molecular formula C11H12ClN5 B2538149 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride CAS No. 2253630-17-8

4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride

Cat. No. B2538149
CAS RN: 2253630-17-8
M. Wt: 249.7
InChI Key: NLWJPXPFIOZUAO-UHFFFAOYSA-N
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Description

The compound "4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride" is a chemical entity that appears to be a derivative of 2-azetidinone, which is a four-membered β-lactam ring, and pyrimidine, a six-membered heterocyclic aromatic compound. These structural motifs are commonly found in various biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of 2-azetidinone derivatives has been explored in several studies. For instance, an iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones has been developed, which is efficient for a variety of substituents at the N-1 and C-4 positions of the azetidinone ring . Additionally, the synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been reported, which involves the fusion of brominated pyrimidines with the azasugar . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been the subject of research, with studies reporting the crystal structure of pyrido[2,3-d]pyrimidine derivatives synthesized via the intermolecular aza-Wittig reaction . Although the exact structure of "this compound" is not detailed in the provided papers, insights into its structure could be inferred from related compounds.

Chemical Reactions Analysis

The reactivity of 2-azetidinone derivatives has been explored, with one study describing the HCl(g)-promoted reaction of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides, leading to highly functionalized pyrrolizidine systems . This indicates that 2-azetidinone derivatives can undergo ring cleavage and rearrangement under certain conditions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinone derivatives have been characterized in several studies. For example, the synthesis and spectral characterization of pyrimidine-based 2-azetidinones have been reported, with compounds characterized by 1H NMR, IR, and MASS spectral data . These techniques could be employed to analyze the physical and chemical properties of "this compound".

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Chandrashekaraiah et al. (2014) discusses the synthesis of pyrimidine-azetidinone analogues, including their antimicrobial and antitubercular activities. These compounds were synthesized through a series of chemical reactions starting from aromatic amines and N-phenylacetamide, leading to Schiff base intermediates and finally to azetidinone analogues. These newly synthesized compounds exhibited antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential in designing antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Chemical Structure and Tautomerism

Rajam et al. (2017) explored the chemical structure and tautomerism of pyrimidine derivatives, including a detailed analysis of cation tautomerism, crystallization forms, and molecular recognition processes that are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality. This study underscores the importance of understanding molecular structures for drug design (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Therapeutic Potential and Synthesis Methods

Further research into azetidines and their synthesis reveals their potential as precursors for various biologically active compounds. Singh et al. (2008) discuss the thermal stability of azetidines and their reactions with electrophiles and nucleophiles. The synthesis routes of azetidines from acyclic precursors and their transformation into useful medicinal compounds, such as antibiotics and enzyme inhibitors, are highlighted, showcasing the versatility and importance of these structures in drug synthesis (Singh, D’hooghe, & Kimpe, 2008).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some azetidine derivatives are known to interact with neuronal voltage-sensitive sodium and L-type calcium channels .

properties

IUPAC Name

4-(azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5.ClH/c1-3-13-10(14-4-1)11-15-5-2-9(16-11)8-6-12-7-8;/h1-5,8,12H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWJPXPFIOZUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NC=C2)C3=NC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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